molecular formula C9H5F3N4O2 B11801484 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11801484
M. Wt: 258.16 g/mol
InChI Key: JQXKWEKWCHBFPY-UHFFFAOYSA-N
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Description

1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a pyrazole ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The pyrazole ring is then synthesized and attached to the pyrimidine ring. Finally, the carboxylic acid group is introduced. The reaction conditions often involve the use of reagents such as ethyl trifluoroacetoacetate, various catalysts, and solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: The trifluoromethyl group or other substituents can be replaced with different groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyrimidine derivatives: These compounds share the trifluoromethyl-pyrimidine core but differ in their additional functional groups.

    Pyrazole-3-carboxylic acid derivatives: These compounds have a similar pyrazole-carboxylic acid structure but may lack the trifluoromethyl group.

Uniqueness

1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the trifluoromethyl-pyrimidine and pyrazole-carboxylic acid moieties. This unique structure imparts specific electronic and steric properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H5F3N4O2

Molecular Weight

258.16 g/mol

IUPAC Name

1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H5F3N4O2/c10-9(11,12)6-3-7(14-4-13-6)16-2-1-5(15-16)8(17)18/h1-4H,(H,17,18)

InChI Key

JQXKWEKWCHBFPY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(=O)O)C2=NC=NC(=C2)C(F)(F)F

Origin of Product

United States

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